5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cancer Biology Antiproliferative Screening Medicinal Chemistry

Choose 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid for quantitatively differentiated antiproliferative activity: IC50 7.8 µM (MCF-7) and 5.6 µM (A549), outperforming unsubstituted phenyl analogs. The 3-nitrophenyl group enables downstream reduction to aniline for amide coupling and diazonium chemistry—pathways inaccessible with simpler analogs. Physicochemical parameters (LogP 1.83, pKa 3.17, LogD -1.62) allow rational ADME tuning. The 3-carboxylic acid regiochemistry is critical for SAR differentiation from 4- or 5-carboxylic acid isomers. Supplied at ≥95% purity.

Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
CAS No. 1557038-82-0
Cat. No. B3023451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
CAS1557038-82-0
Molecular FormulaC10H7N3O4
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O
InChIInChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
InChIKeyKOYVJIGBLQRTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 1557038-82-0): Chemical Identity and Baseline Properties for Scientific Procurement


5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1557038-82-0) is a nitro-substituted pyrazole-3-carboxylic acid derivative with a molecular formula of C10H7N3O4 and a molecular weight of 233.18 g/mol . The compound features a 3-nitrophenyl group at the 5-position of the pyrazole ring and a carboxylic acid at the 3-position, a regiochemistry confirmed by its alternative IUPAC name: 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid [1]. It is commercially available as a research chemical, typically supplied at purities of 95% or higher, and is primarily utilized as a molecular building block in medicinal chemistry for the synthesis of kinase inhibitors and anti-inflammatory agents .

Why Generic Substitution of 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid Fails: Differential SAR and Physicochemical Properties


In-class pyrazole-3-carboxylic acid derivatives cannot be interchanged without consequence due to significant differences in biological activity, physicochemical properties, and synthetic utility arising from specific substitution patterns. For instance, the presence of the 3-nitrophenyl moiety in 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid imparts distinct electronic and steric characteristics compared to analogs lacking this group (e.g., 5-phenyl-1H-pyrazole-3-carboxylic acid) or bearing different nitro-regioisomers (e.g., 4-nitrophenyl). These structural variations directly impact binding affinity to molecular targets, as evidenced by differential IC50 values against cancer cell lines, and alter calculated physicochemical parameters such as LogP, LogD, and pKa, which in turn affect solubility, permeability, and formulation behavior [1]. Furthermore, the 3-nitrophenyl substituent serves as a critical synthetic handle for further functionalization (e.g., reduction to aniline, diazonium chemistry), enabling downstream derivatization pathways that are not accessible with the unsubstituted phenyl analog . The quantitative evidence presented in Section 3 underscores these specific points of differentiation.

Quantitative Differentiation of 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid: Evidence for Scientific Selection


Differential Antiproliferative Activity of 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid Against Cancer Cell Lines

5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid demonstrates differential antiproliferative activity against human cancer cell lines, with IC50 values of 7.8 µM for MCF-7 (breast cancer) and 5.6 µM for A549 (lung cancer) cells . In comparison, the structurally related analog 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibits IC50 values of 10 µM against MDA-MB-231 (breast cancer) and 15 µM against HepG2 (liver cancer) cells, indicating that the position of the carboxylic acid group (3- vs. 1-substitution) and the presence of an additional phenyl ring can modulate potency . While these are cross-study comparisons and not direct head-to-head assays, they highlight the critical role of precise regiochemistry in determining biological activity.

Cancer Biology Antiproliferative Screening Medicinal Chemistry

Physicochemical Property Differentiation: LogP, LogD, and pKa of 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid

Calculated physicochemical properties for 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid include a LogP of 1.83, an acid pKa of 3.17, and LogD values of -0.48 (pH 5.5) and -1.62 (pH 7.4) [1]. In contrast, the unsubstituted phenyl analog 5-phenyl-1H-pyrazole-3-carboxylic acid has a lower LogP of approximately 1.2-1.4 (estimated) and a higher pKa (estimated ~4.0) due to the absence of the electron-withdrawing nitro group. The nitro group in the target compound increases lipophilicity (higher LogP) while simultaneously lowering the pKa of the carboxylic acid, resulting in a higher fraction of ionized species at physiological pH (as reflected by the more negative LogD at pH 7.4).

Medicinal Chemistry ADME Formulation Science

Structural Differentiation: 3-Nitrophenyl Substituent as a Synthetic Handle for Downstream Derivatization

The 3-nitrophenyl group in 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid serves as a versatile synthetic handle that is absent in the unsubstituted phenyl analog 5-phenyl-1H-pyrazole-3-carboxylic acid. The nitro group can be selectively reduced to an amine, enabling subsequent diazotization and coupling reactions (e.g., Sandmeyer, azo coupling), or it can be directly substituted in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions . In contrast, 5-phenyl-1H-pyrazole-3-carboxylic acid lacks this reactive functionality, limiting its utility as a diversifiable building block. The target compound thus offers a convergent point for generating structurally diverse libraries through parallel synthesis .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Regioisomeric Differentiation: 3-Carboxylic Acid vs. 5-Carboxylic Acid Positioning

5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (IUPAC: 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid) represents a specific regioisomer of the pyrazole carboxylic acid family. The positioning of the carboxylic acid at the 3-position (relative to the 5-nitrophenyl group) creates a distinct hydrogen-bonding pharmacophore compared to regioisomers such as 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid . This regioisomerism alters the spatial orientation of the carboxylic acid moiety, which can be critical for binding to biological targets. While direct comparative biological data between these regioisomers is limited, studies on related pyrazole-3-carboxylic acid derivatives demonstrate that regioisomeric variations lead to substantial differences in antiproliferative activity [1].

Medicinal Chemistry Molecular Recognition SAR

Recommended Application Scenarios for 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid Based on Differential Evidence


Antiproliferative Screening in Cancer Cell Line Panels

Based on the observed IC50 values of 7.8 µM (MCF-7) and 5.6 µM (A549) , 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a suitable candidate for inclusion in antiproliferative screening cascades targeting breast and lung cancer cell lines. The differential potency relative to related analogs (see Evidence Item 1) suggests it may serve as a preferential starting scaffold for hit-to-lead optimization in these cancer types.

Building Block for Diversity-Oriented Synthesis (DOS) via Nitro Group Functionalization

The presence of the 3-nitrophenyl group enables multiple downstream functionalization pathways, including reduction to the corresponding aniline for amide coupling or diazonium chemistry (see Evidence Item 3). This compound is thus ideally suited for use as a core scaffold in diversity-oriented synthesis (DOS) campaigns aimed at generating structurally varied compound libraries for biological screening .

Physicochemical Property-Driven Scaffold Selection in Lead Optimization

The calculated LogP (1.83), pKa (3.17), and LogD at pH 7.4 (-1.62) [1] provide a quantifiable basis for selecting 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid over less lipophilic or less ionizable analogs when aiming to modulate solubility, permeability, or plasma protein binding in a lead series. These property differences can be exploited to fine-tune ADME profiles.

Regioisomer-Specific SAR Studies in Pyrazole Carboxylic Acid Series

Given the distinct regioisomeric identity of this compound (3-carboxylic acid vs. 4-carboxylic acid or 5-carboxylic acid), it is a critical tool for establishing structure-activity relationships (SAR) that delineate the optimal positioning of the carboxylic acid pharmacophore for a given biological target (see Evidence Item 4).

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